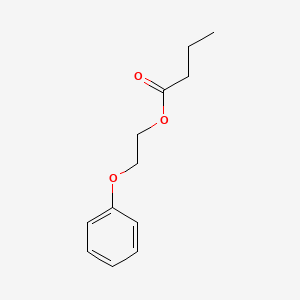

2-Phenoxyethyl butyrate

CAS No.: 23511-70-8

Cat. No.: VC3689933

Molecular Formula: C12H16O3

Molecular Weight: 208.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 23511-70-8 |

|---|---|

| Molecular Formula | C12H16O3 |

| Molecular Weight | 208.25 g/mol |

| IUPAC Name | 2-phenoxyethyl butanoate |

| Standard InChI | InChI=1S/C12H16O3/c1-2-6-12(13)15-10-9-14-11-7-4-3-5-8-11/h3-5,7-8H,2,6,9-10H2,1H3 |

| Standard InChI Key | OOZDRLVUFHSKIQ-UHFFFAOYSA-N |

| SMILES | CCCC(=O)OCCOC1=CC=CC=C1 |

| Canonical SMILES | CCCC(=O)OCCOC1=CC=CC=C1 |

| Boiling Point | 251.0 °C |

Introduction

Fundamental Chemical Properties

2-Phenoxyethyl butyrate is an ester formed from the reaction between butyric acid and 2-phenoxyethanol. With a molecular weight of 208.26 g/mol, this compound features a phenoxy group attached to an ethyl butyrate moiety, creating a structure with both hydrophobic and hydrophilic regions that influence its solubility and reactivity properties.

Structural Characteristics

The compound's molecular structure consists of a phenoxy group (C₆H₅O-) linked to an ethyl chain that is esterified with butyric acid. This specific arrangement contributes to its physicochemical properties and distinguishes it from other similar esters in the same family.

Comparative Analysis with Related Compounds

Understanding 2-phenoxyethyl butyrate requires comparative examination with structurally similar compounds to highlight its unique properties and applications.

Synthesis Methodologies

The synthesis of 2-phenoxyethyl butyrate primarily involves esterification reactions between the corresponding alcohol and acid components. Several methodological approaches have been documented in scientific literature.

Esterification Reaction Pathway

The primary synthesis route involves direct esterification of 2-phenoxyethanol with butyric acid under acidic catalysis conditions. The general reaction follows this pathway:

C₆H₅OCH₂CH₂OH + CH₃CH₂CH₂COOH → C₆H₅OCH₂CH₂OCOCH₂CH₂CH₃ + H₂O

This reaction typically requires acid catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the formation of the ester bond.

Chemical Reactivity Profile

Hydrolysis Mechanisms

As an ester, 2-phenoxyethyl butyrate undergoes hydrolysis reactions in both acidic and basic environments, following this general pathway:

C₆H₅OCH₂CH₂OCOCH₂CH₂CH₃ + H₂O ⇌ C₆H₅OCH₂CH₂OH + CH₃CH₂CH₂COOH

This reaction is particularly significant in biological systems where esterases can catalyze the hydrolysis, potentially affecting the compound's metabolic fate and biological activity.

Oxidation and Reduction Behavior

The compound can undergo various oxidation reactions under appropriate conditions:

| Reaction Type | Reagents | Primary Products | Conditions |

|---|---|---|---|

| Hydrolysis | H₂O, acid/base | 2-Phenoxyethanol + Butyric acid | Ambient to elevated temperature |

| Oxidation | Strong oxidizing agents | Oxidized derivatives | Varies by specific agent |

| Reduction | Metal hydrides | Corresponding alcohols | Controlled temperature |

| Transesterification | Other alcohols, catalyst | Mixed esters | Elevated temperature |

Analytical Characterization Methods

Accurate identification and purity assessment of 2-phenoxyethyl butyrate require sophisticated analytical techniques.

Chromatographic Analysis

Gas chromatography represents a primary method for analyzing volatile compounds like 2-phenoxyethyl butyrate. Data from the structurally similar 2-phenoxyethyl isobutyrate provides reference parameters:

*NOAEL: No Observed Adverse Effect Level

These values indicate that related phenoxyethyl esters have favorable safety profiles at typical use levels, with high margins of exposure. The systemic exposure level for 2-phenoxyethyl propionate (0.020 μg/kg/day) falls below the Threshold of Toxicological Concern (TTC) of 9 μg/kg/day for repeated dose toxicity , suggesting similarly favorable characteristics for 2-phenoxyethyl butyrate.

Industrial Applications

Fragrance and Flavor Applications

The primary commercial value of 2-phenoxyethyl butyrate lies in its organoleptic properties, contributing distinctive fruity and floral notes to various formulations.

| Application Category | Product Types | Function | Typical Concentration Range |

|---|---|---|---|

| Fine Fragrances | Perfumes, colognes | Aroma component | 0.1-1.0% |

| Personal Care | Soaps, lotions, shampoos | Fragrance ingredient | 0.05-0.5% |

| Home Care | Air fresheners, cleaning products | Scent component | 0.1-0.8% |

| Food Flavorings | Fruit-flavored products | Flavor enhancer | Regulated by food authorities |

Research Applications

Beyond commercial uses, 2-phenoxyethyl butyrate serves as a model compound for studying:

-

Esterification reaction mechanisms

-

Structure-activity relationships in fragrance compounds

-

Enzymatic hydrolysis pathways

-

Novel aroma compound development

Reaction Mechanisms in Biological Systems

The biological fate of 2-phenoxyethyl butyrate involves several key processes that influence its safety profile and efficacy in various applications.

Enzymatic Interactions

In biological systems, 2-phenoxyethyl butyrate interacts with various enzymes, particularly esterases that catalyze hydrolysis reactions. These interactions are critical for understanding the compound's metabolism and potential biological effects.

Metabolic Pathways

The primary metabolic pathway for 2-phenoxyethyl butyrate likely involves hydrolysis to form 2-phenoxyethanol and butyric acid. These metabolites would then undergo further transformation through phase I and phase II metabolic processes.

Regulatory Status and Industry Standards

The regulatory framework governing 2-phenoxyethyl butyrate varies by region and application sector.

Fragrance Industry Regulations

Organizations such as the International Fragrance Association (IFRA) and the Research Institute for Fragrance Materials (RIFM) establish guidelines for the safe use of fragrance ingredients. Based on data from related compounds, appropriate use levels would be established to ensure consumer safety.

Food Regulatory Considerations

For food applications, regulatory bodies including the U.S. Food and Drug Administration (FDA) and European Food Safety Authority (EFSA) assess safety before granting approval. The approval status of 2-phenoxyethyl butyrate would depend on submitted toxicological data and intended use levels.

Future Research Directions

Several promising research avenues could further expand our understanding of 2-phenoxyethyl butyrate:

-

Detailed structure-activity relationship studies comparing various phenoxyethyl esters

-

Investigation of potential anti-microbial or preservative properties

-

Development of green chemistry approaches for more sustainable synthesis

-

Exploration of novel application areas beyond traditional fragrance uses

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume